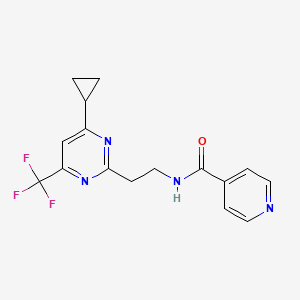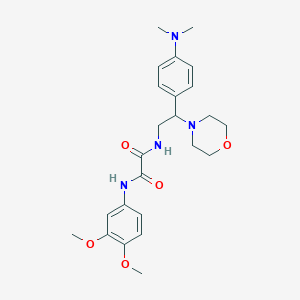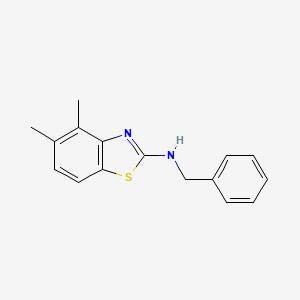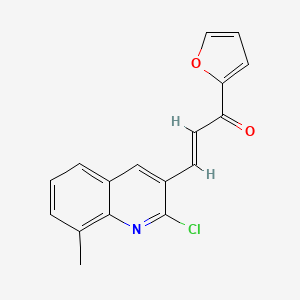![molecular formula C22H23N5O2S B2679658 N-cyclopentyl-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine CAS No. 904587-52-6](/img/structure/B2679658.png)
N-cyclopentyl-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Discovery and Apoptosis Induction
Research into compounds structurally related to N-cyclopentyl-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine has led to the discovery of potent inducers of apoptosis. A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, including compounds with modifications on the quinazoline moiety, demonstrated significant apoptotic activity against various human solid tumor cancer cells. These compounds, characterized by their ability to induce cell death at nanomolar concentrations, have shown promise as novel cancer therapeutics due to their potent cell growth inhibition and apoptosis-inducing effects (Zhang et al., 2008).
Diuretic Activity
Further exploration into quinazolinone derivatives has uncovered potential diuretic applications. Novel quinazolin‐4(3H)‐one derivatives, specifically those incorporating thiazole or 1,3,4‐thiadiazole moieties, were synthesized and evaluated for their diuretic properties. Certain derivatives demonstrated significant diuretic activity, indicating the potential of quinazolinone-based compounds in the development of new diuretic agents (Maarouf et al., 2004).
Sulfonylation and N- to O-Sulfonyl Migration
The chemical behavior of quinazolin-4(3H)-ones, including sulfonylation reactions and N- to O-sulfonyl migration, has been studied, providing insights into the reactivity and synthetic utility of these compounds. Such studies contribute to a deeper understanding of the structural and electronic factors influencing the sulfonylation of quinazolinones and the unique 1,3-sulfonyl migration observed in these systems (Mertens et al., 2013).
Antiviral Activities
The search for new antiviral agents has led to the synthesis and evaluation of quinazolin-4(3H)-one derivatives for their activity against various respiratory and biodefense viruses. Novel sulfonamide derivatives of quinazolin-4(3H)-one synthesized via microwave-assisted techniques have shown promising results in inhibiting the replication of viruses such as influenza A and severe acute respiratory syndrome coronavirus. These findings open new avenues for the development of quinazolinone-based antiviral therapies (Selvam et al., 2007).
Pro-Apoptotic Activity in Cancer Cells
Quinazolines have been identified as possessing potent anti-tumor properties. A series of 4-anilinoquinazolines, for instance, have been evaluated for their cytotoxic effects on Ehrlich Ascites Carcinoma cells, demonstrating significant pro-apoptotic activity. These compounds operate through the up-regulation of Bax and activation of poly(ADP-ribose) phosphatase, leading to caspase activation and subsequent apoptosis in cancer cells. This research underscores the therapeutic potential of quinazoline derivatives in cancer treatment (Devegowda et al., 2016).
Propriétés
IUPAC Name |
N-cyclopentyl-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-14-11-12-17(13-15(14)2)30(28,29)22-21-24-20(23-16-7-3-4-8-16)18-9-5-6-10-19(18)27(21)26-25-22/h5-6,9-13,16H,3-4,7-8H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGSXZVWJYNMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Methylbenzo[d]oxazol-5-yl)acrylamide](/img/structure/B2679577.png)

![Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B2679579.png)
![2-Chloro-N-[(8-methyl-5-oxaspiro[3.5]nonan-8-yl)methyl]acetamide](/img/structure/B2679583.png)
![1-cyclopentyl-2-imino-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2679584.png)
![7-Fluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2679585.png)

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-6-fluoro-1,3-benzoxazole](/img/structure/B2679587.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2679589.png)


![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2679593.png)
![[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol](/img/structure/B2679595.png)